2-(Furan-3-yl)piperidine-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(furan-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2 |
InChI Key |
HPQZVZDHHUPYII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=COC=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2 Furan 3 Yl Piperidine 1 Carbaldehyde
Retrosynthetic Analysis of 2-(Furan-3-yl)piperidine-1-carbaldehyde
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) to identify potential precursor molecules (synthons and their synthetic equivalents).
The primary disconnections for this compound are identified at the N-formyl group and the C-C bond linking the furan (B31954) and piperidine (B6355638) rings.
Disconnection 1: Amide Bond
The most logical initial disconnection is the amide bond of the N-formyl group. This is a common and reliable transformation in forward synthesis. This disconnection leads to two key precursors: 2-(furan-3-yl)piperidine and a suitable formylating agent.
Target Molecule: this compound
Disconnection: C-N bond of the amide
Precursors: 2-(Furan-3-yl)piperidine and a formylating agent (e.g., formic acid, ethyl formate).
Disconnection 2: Furan-Piperidine C-C Bond
A more complex disconnection involves the carbon-carbon bond between the furan ring at its 3-position and the piperidine ring at its 2-position. This disconnection points towards a strategy involving the coupling of a furan nucleophile or electrophile with a suitable piperidine derivative.
Target Molecule: 2-(Furan-3-yl)piperidine
Disconnection: C2(piperidine)-C3(furan) bond
Precursors:
A 3-substituted furan (e.g., 3-bromofuran (B129083) or furan-3-boronic acid).
A piperidine derivative functionalized at the 2-position (e.g., a piperidine enamine or a 2-halopiperidine).
A further retrosynthetic step for the piperidine precursor could involve a ring-opening of a suitable precursor, such as a derivative of glutaraldehyde (B144438) or a related 1,5-difunctionalized compound, which could then undergo cyclization with an amine.
Direct and Stepwise Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These can be broadly categorized into methods that form the N-formyl group on a pre-formed heterocyclic system and methods that construct the piperidine ring itself.
Assuming the availability of 2-(furan-3-yl)piperidine, the final step would be a formylation reaction. The formylation of secondary amines is a well-established transformation.
A common method is the use of formic acid or its derivatives. For instance, heating the secondary amine with formic acid or reacting it with ethyl formate (B1220265) can yield the desired N-formyl product. A particularly effective method for the formylation of amines is the Vilsmeier-Haack reaction, which typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a potent formylating agent. ekb.eg While often used for formylating activated aromatic rings, it can also be adapted for the formylation of amines.
| Formylating Agent | Conditions | Product |
| Formic Acid | Heating | This compound |
| Ethyl Formate | Reflux | This compound |
| Vilsmeier Reagent (DMF/POCl₃) | Inert solvent, low temperature | This compound |
The construction of the piperidine ring itself is a key challenge. One potential strategy involves the reductive amination of a 1,5-dicarbonyl compound. In this context, a precursor such as 5-(furan-3-yl)-5-oxopentanal could be cyclized in the presence of ammonia (B1221849) or a primary amine followed by reduction.
A more contemporary approach involves radical cyclization. For example, a 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester can form a substituted piperidine ring. nih.gov A hypothetical precursor for such a reaction could be an N-allyl amine bearing a furan-3-yl group and a radical precursor moiety.
Another innovative approach involves the transformation of furan derivatives into piperidines. Recent research has shown that furfural (B47365) can be converted to piperidine through a cascade process involving amination, hydrogenation, and ring rearrangement over a specialized catalyst. nih.gov Adapting this to a 3-substituted furan precursor could provide a novel route to the 2-(furan-3-yl)piperidine core.
Advanced Coupling Reactions in the Construction of the this compound Framework
Modern synthetic chemistry offers powerful tools for the formation of C-C bonds, which are essential for constructing the target molecule's core structure.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds between aromatic rings and other organic moieties. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
To synthesize 2-(furan-3-yl)piperidine, a plausible route would involve the coupling of furan-3-boronic acid with a suitable 2-halopiperidine derivative (e.g., N-protected 2-chloropiperidine). The protecting group on the piperidine nitrogen would be crucial to prevent side reactions and would be removed prior to the final formylation step.
Illustrative Suzuki-Miyaura Coupling:
| Furan Component | Piperidine Component | Catalyst/Conditions | Coupled Product |
| Furan-3-boronic acid | N-Boc-2-chloropiperidine | Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/Water) | N-Boc-2-(furan-3-yl)piperidine |
Following the successful coupling, the Boc protecting group can be removed under acidic conditions, and the resulting 2-(furan-3-yl)piperidine can be formylated as described in section 2.2.1.
Nucleophilic Addition and Substitution Reactions on Furan or Piperidine Intermediates
A key step in the synthesis of 2-(furan-3-yl)piperidine is the formation of the carbon-carbon bond between the piperidine ring and the furan moiety. This can be achieved through nucleophilic addition or substitution reactions. A plausible and effective strategy involves the nucleophilic addition of a furan-3-yl organometallic reagent to a suitable piperidine-derived electrophile.
One such approach is the addition of 3-lithiofuran, generated in situ from 3-bromofuran and a strong base like n-butyllithium, to an N-protected piperidine-derived iminium ion or a related electrophilic species. For instance, a related transformation has been reported involving the reaction of furan-2-yl-lithium with a chiral piperidine intermediate, suggesting the feasibility of this approach for the 3-furan isomer as well. nih.gov The reaction of an organolithium reagent with an imine or iminium ion is a well-established method for the formation of α-substituted amines. nih.gov
Alternatively, a Grignard reagent, such as 3-furylmagnesium bromide, could be employed as the nucleophile. The addition of Grignard reagents to chiral imines or their derivatives is a powerful tool for the diastereoselective synthesis of substituted piperidines. clockss.orgajchem-a.com
Once the 2-(furan-3-yl)piperidine core is assembled, the final step is the N-formylation of the secondary amine. This can be readily accomplished using a variety of standard formylating agents. A simple and efficient method is the reaction with formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration. Another common and effective method is the use of ethyl formate. Biocatalytic N-formylation using lipase (B570770) has also been reported as a mild and efficient alternative. google.com
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is crucial for the investigation of its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. The control of the stereocenter at the C2 position of the piperidine ring can be achieved through several asymmetric strategies.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. orgsyn.org In the context of synthesizing enantiomerically enriched 2-(furan-3-yl)piperidine, a chiral auxiliary can be attached to the piperidine precursor to control the facial selectivity of the nucleophilic addition of the furan-3-yl group.
A widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.govclockss.org For example, an N-acyl piperidone derived from an Evans auxiliary can be enolized and then reacted with an electrophilic source of the furan-3-yl group. More commonly, a chiral imine or iminium ion is formed from a piperidine precursor and a chiral amine, which then directs the nucleophilic attack of the furan-3-yl organometallic reagent. The diastereoselectivity of such additions is often high, and the chiral auxiliary can be subsequently removed to afford the desired enantiomerically enriched 2-(furan-3-yl)piperidine.
| Chiral Auxiliary | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Oxazolidinone | N-Acyl Piperidone | Nitrostyrene | >95:5 | High | nih.gov |
| (R)-Phenylglycinol | Aryl-δ-oxoacid | - | High | Good | rsc.org |
| SAMP/RAMP | Aldehyde | Organometallic Reagent | >96% de | Good | marz-kreations.com |
This table presents data for analogous reactions using chiral auxiliaries to synthesize substituted piperidines and related compounds, as direct data for the target molecule is not available.
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. A promising strategy for the synthesis of 2-(furan-3-yl)piperidine is the asymmetric hydrogenation of a suitable precursor, such as 3-(furan-3-yl)pyridine.
Homogeneous asymmetric hydrogenation using chiral transition metal catalysts, particularly those based on rhodium and iridium, has been successfully applied to the reduction of various substituted pyridines and furans. rsc.orgnih.govlupinepublishers.comnih.gov For instance, iridium catalysts with chiral P,N-ligands have shown excellent enantioselectivities in the hydrogenation of substituted furans. nih.govnih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a powerful method for constructing chiral piperidine rings. marz-kreations.comrsc.org The choice of the chiral ligand is critical for achieving high enantioselectivity.
| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| [Ir(COD)Cl]₂ | Bicyclic Pyridine-Phosphinite | 3-Alkyl/Aryl Furans | up to 98% | >95% | nih.govnih.gov |
| [Rh(nbd)₂]BF₄ | Josiphos-type | Pyridine (B92270) Carboxylic Acid Esters | up to 27% | ~10-20 TON | rsc.org |
| Ru(η³-methallyl)₂(cod) | PhTRAP | Substituted Pyrroles | 93-99.7% | High | capes.gov.br |
This table provides representative data from the asymmetric hydrogenation of furan and pyridine derivatives using various catalytic systems, as specific data for 3-(furan-3-yl)pyridine is not available.
Diastereoselective Transformations
Diastereoselective synthesis relies on the influence of a pre-existing stereocenter in a molecule to control the formation of a new stereocenter. This strategy can be applied to the synthesis of 2-(furan-3-yl)piperidine if a chiral piperidine precursor is used.
For example, the addition of a furan-3-yl Grignard reagent or a 3-furyllithium to a chiral N-acyliminium ion derived from a chiral piperidine precursor can proceed with high diastereoselectivity. The existing stereocenter on the piperidine ring directs the incoming nucleophile to one of the two faces of the iminium ion, leading to the preferential formation of one diastereomer. The stereochemical outcome of such reactions is often predictable based on steric and electronic factors, and can sometimes be controlled by the choice of reaction conditions and reagents. clockss.orgajchem-a.com
| Chiral Precursor | Nucleophile | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Chiral 1,3-Oxazolidine | Grignard Reagent | Nucleophilic Addition | 93:7 | Quantitative | ajchem-a.com |
| Chiral N-tert-butanesulfinyl imine | Grignard Reagent | Nucleophilic Addition | High | High | nih.gov |
| Chiral Piperidine Azasugar Nitrone | OctylMgBr | Nucleophilic Addition | >98% | 70-75% | researchgate.netus.es |
This table illustrates the level of diastereoselectivity that can be achieved in nucleophilic additions to chiral piperidine-derived intermediates with various nucleophiles, as direct data for the furan-3-yl nucleophile is not available.
Based on a comprehensive search of available scientific literature, detailed experimental data required for an in-depth article on the advanced structural elucidation and conformational analysis of this compound is not publicly available.
While the chemical structure can be predicted, specific, published research findings on the advanced spectroscopic and crystallographic analysis of this particular compound are absent from the searched scholarly databases. This includes a lack of detailed Nuclear Magnetic Resonance (NMR) studies for stereochemical assignment, in-depth Vibrational Spectroscopy (IR) for functional group analysis, Mass Spectrometry (MS) for fragmentation pathway studies, and Single-Crystal X-ray Diffraction data. Furthermore, no studies concerning the conformational dynamics, such as the inversion barriers of the piperidine ring or rotational isomerism of the furan substituent for this specific molecule, were found.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline and content requirements provided in the prompt. The creation of such an article would require access to primary research data that has not been published or is not indexed in the databases searched.
Advanced Structural Elucidation and Conformational Analysis of 2 Furan 3 Yl Piperidine 1 Carbaldehyde
Conformational Dynamics and Isomerism of the Piperidine (B6355638) Ring and Furan (B31954) Substituent
Rotational Isomerism of the Carbaldehyde Group
The amide linkage in 2-(Furan-3-yl)piperidine-1-carbaldehyde is a critical determinant of its three-dimensional structure and, by extension, its chemical behavior. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the carbon-nitrogen (C-N) bond of the carbaldehyde moiety possesses significant double-bond character. This restricted rotation about the C-N amide bond gives rise to two distinct planar rotational isomers, or rotamers, which are observable and can be characterized at room temperature. These isomers are designated as the E and Z conformers.
The existence of these two rotamers results in a doubling of specific signals in the nuclear magnetic resonance (NMR) spectra, as the corresponding protons and carbons experience different chemical environments in each isomeric form. nih.govmdpi.com The interconversion between the E and Z rotamers is a dynamic process, and the energy barrier to this rotation is typically high enough to allow for the detection of both distinct species on the NMR timescale. mdpi.com
In the case of this compound, the formyl proton and the protons on the carbons adjacent to the nitrogen (C2 and C6 of the piperidine ring) are particularly sensitive to the orientation of the carbaldehyde group. In the Z isomer, the formyl proton is oriented on the same side as the C2 substituent, leading to potential steric interactions. Conversely, in the E isomer, the formyl proton is on the opposite side. These differing spatial arrangements lead to distinct chemical shifts for the protons in each rotamer.
The equilibrium between the E and Z isomers is influenced by steric and electronic factors, including the nature of the substituent at the 2-position of the piperidine ring. For 2-substituted N-acylpiperidines, a pseudoallylic strain can favor an axial orientation of the substituent. nih.gov The ratio of the two rotamers can be determined by integrating the corresponding distinct signals in the ¹H-NMR spectrum. mdpi.com In many N-formylpiperidine derivatives, the Z isomer is found to be the major conformer in solution. nih.gov
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for the unambiguous assignment of the E and Z isomers. For instance, in the Z isomer, irradiation of the formyl proton would be expected to show an NOE enhancement to the proton at the C2 position of the piperidine ring, due to their spatial proximity. In contrast, for the E isomer, such an enhancement would be absent.
The following table provides representative ¹H-NMR chemical shift data for the key protons in the E and Z rotamers of a 2-substituted N-formylpiperidine, illustrating the expected differences in their spectral signatures.
| Proton | Expected Chemical Shift (ppm) - Z Isomer (Major) | Expected Chemical Shift (ppm) - E Isomer (Minor) | Multiplicity |
|---|---|---|---|
| Formyl-H | ~8.1 | ~8.2 | s |
| Piperidine-H2 | ~4.8 | ~4.0 | m |
| Piperidine-H6 (axial) | ~3.0 | ~3.8 | m |
| Piperidine-H6 (equatorial) | ~3.5 | ~3.6 | m |
Note: The chemical shifts are estimated based on data for analogous compounds and are presented for illustrative purposes. The exact values for this compound would require experimental determination. The multiplicity is denoted as 's' for singlet and 'm' for multiplet.
Computational studies using Density Functional Theory (DFT) can provide further insights into the energetics of this rotational isomerism. Such calculations allow for the determination of the rotational energy barrier between the E and Z conformers and can predict their relative thermodynamic stabilities. doaj.orgnih.gov For related N-formyl systems, these barriers have been calculated to be in the range of 20-23 kcal/mol, which is consistent with the slow interconversion observed on the NMR timescale at room temperature. mdpi.com The presence of the furan-3-yl substituent is expected to modulate this barrier through both steric and electronic effects.
| Compound | Parameter | Reported Value (kcal/mol) | Method |
|---|---|---|---|
| N-benzhydryl-N-methylformamide | Rotational Barrier (ΔG≠) | 19.5 | Experimental (NMR) |
| N-benzhydryl-N-methylformamide | Rotational Barrier (ΔG≠) | 22.7 | Computational (DFT) |
| 3-formylfuran | Rotational Barrier (cis-trans) | 8.10 | Computational (DFT) researchgate.net |
Note: This table presents data for related compounds to provide context for the expected rotational barrier in this compound.
Computational and Theoretical Investigations of 2 Furan 3 Yl Piperidine 1 Carbaldehyde
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
The three-dimensional arrangement of atoms and the distribution of electrons are critical determinants of a molecule's physical and chemical properties. Quantum chemical calculations are employed to determine the most stable molecular geometry (i.e., the lowest energy conformation) and to describe its electronic landscape.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules due to its balance of accuracy and computational efficiency. researchgate.net Methods like B3LYP with a 6-31G(d,p) or 6-311++G(d,p) basis set are commonly used to optimize molecular geometries and predict a wide range of properties. researchgate.netrsc.org For 2-(Furan-3-yl)piperidine-1-carbaldehyde, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the ground-state structure. These calculations account for electron correlation effects, providing a realistic model of the molecule. The optimized geometry is confirmed to be a true energy minimum by ensuring the absence of imaginary frequencies in a subsequent vibrational analysis. researchgate.net
Based on DFT studies of similar furan (B31954) and piperidine (B6355638) structures, a plausible optimized geometry for this compound can be predicted. researchgate.netumich.edu The piperidine ring would adopt a stable chair conformation, with the bulkier furan-3-yl group likely occupying an equatorial position to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are illustrative values based on computational data for analogous structures.)
| Parameter | Bond/Atoms | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C=O (Carbaldehyde) | 1.23 |
| C-N (Piperidine) | 1.47 | |
| C-O (Furan) | 1.36 | |
| C-C (Piperidine-Furan) | 1.51 | |
| Bond Angles (°) | O=C-N | 121.0 |
| C-N-C (Piperidine) | 112.0 | |
| C-O-C (Furan) | 106.5 |
Ab initio molecular orbital methods are calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) provide a fundamental approach to solving the electronic Schrödinger equation. Studies on related molecules like furan-carbaldehydes have utilized ab initio calculations to investigate conformational preferences and rotational barriers, offering foundational insights into the intramolecular forces at play. For a molecule of this size, ab initio methods can serve as a benchmark for DFT results.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to have significant electron density located on the electron-rich furan ring and the nitrogen atom of the piperidine ring. The LUMO, conversely, would likely be centered on the carbaldehyde group, particularly the π* orbital of the carbonyl (C=O) bond. This distribution indicates that the molecule can engage in electrophilic reactions at the furan ring and nucleophilic reactions at the carbonyl carbon.
From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's electrophilic and nucleophilic character. The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. A higher electrophilicity index points to a better electrophile. These descriptors provide a quantitative scale for predicting how the molecule will behave in polar reactions. mdpi.com
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Note: These are illustrative values based on computational data for analogous structures.)
| Descriptor | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electrophilicity Index (ω) | 1.5 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
For this compound, the MEP map would show the most negative potential concentrated around the oxygen atom of the carbonyl group, making it a primary site for protonation and interaction with electrophiles. A lesser degree of negative potential would be associated with the oxygen atom in the furan ring. Conversely, positive potential would be located around the hydrogen atoms and particularly near the carbonyl carbon, confirming its electrophilic character. This visual analysis complements the FMO approach, providing a clear and intuitive picture of the molecule's charge distribution and reactive sites. researchgate.net
Conformational Landscape Exploration via Computational Methods
The flexibility of the piperidine ring and the rotational freedom of the furan and carbaldehyde substituents give rise to a complex conformational landscape for this compound. Computational chemistry provides powerful tools to map this landscape.
Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational space of a molecule. By systematically varying specific dihedral angles and calculating the corresponding energy, a map of stable conformers and the energy barriers between them can be generated. For this compound, key rotations include the C-C bond between the piperidine and furan rings, the C-N bond of the amide, and the ring-puckering of the piperidine moiety.
Theoretical studies on similar N-acylpiperidines suggest that the piperidine ring predominantly adopts a chair conformation. acs.org However, the presence of a bulky substituent at the 2-position can lead to a preference for an axial orientation to minimize steric strain, a phenomenon that can be counterintuitive but is well-documented for N-acylpiperidines. acs.orgnih.gov The rotation around the C-N bond of the carbaldehyde group leads to cis and trans isomers with respect to the piperidine ring, further diversifying the conformational possibilities.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Piperidine Conformation | Furan Orientation (Dihedral Angle) | Carbaldehyde Orientation | Relative Energy (kcal/mol) |
| 1 | Chair (Axial Furan) | 60° | trans | 0.00 |
| 2 | Chair (Equatorial Furan) | 180° | trans | 1.5 |
| 3 | Chair (Axial Furan) | 60° | cis | 2.8 |
| 4 | Twist-Boat | - | trans | 3.5 |
Note: This data is illustrative and based on general principles of conformational analysis for similar structures. Specific values would require dedicated quantum chemical calculations for this compound.
While PES scans provide a static picture of possible conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. wikipedia.org By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model conformational changes, solvent effects, and intermolecular interactions in a more realistic, solvated environment. acs.org
For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating its movement over nanoseconds or even microseconds. These simulations can reveal the preferred conformations in solution, the timescale of conformational transitions, and the formation of intramolecular hydrogen bonds. nih.gov The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets or other reactants in a dynamic setting. acs.org
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or similar |
| Solvent Model | TIP3P water or explicit organic solvent |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Analyses | Root Mean Square Deviation (RMSD), Radial Distribution Functions, Dihedral Angle Distributions |
Note: The choice of parameters is crucial for the accuracy of the simulation and would be tailored to the specific research question.
Theoretical Reaction Mechanism Studies of this compound
Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis, degradation, or further functionalization.
Every chemical reaction proceeds through a high-energy transition state (TS) that separates the reactants from the products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. researchgate.net
For reactions involving this compound, such as electrophilic substitution on the furan ring or nucleophilic addition to the carbaldehyde group, transition state analysis can provide valuable mechanistic details. rsc.org For example, in a formylation reaction, theoretical studies can help to understand the regioselectivity of the reaction. rsc.org DFT calculations are commonly employed to model the potential energy surface of the reaction and identify the transition state structures. semanticscholar.org
Table 3: Hypothetical Activation Energies for Plausible Reactions of this compound
| Reaction Type | Position | Computational Method | Activation Energy (kcal/mol) |
| Electrophilic Nitration | Furan C5 | B3LYP/6-31G | 18.5 |
| Electrophilic Nitration | Furan C2 | B3LYP/6-31G | 22.1 |
| Nucleophilic Addition of CH₃Li | Carbonyl Carbon | M06-2X/6-311+G** | 12.3 |
| Reduction of Aldehyde | Carbonyl Carbon | CBS-QB3 | 15.8 |
Note: This data is for illustrative purposes and highlights the kind of insights that can be gained from transition state analysis. Actual values would be the result of specific computational investigations.
Beyond identifying the transition state, computational methods can map the entire reaction pathway, also known as the reaction coordinate. This provides a detailed step-by-step description of the chemical transformation, including the formation of any intermediates. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the intended species.
For complex, multi-step reactions, computational elucidation of the reaction pathway can reveal the rate-determining step and identify potential side reactions. For instance, in the synthesis of piperidine derivatives, computational studies can help to rationalize the observed stereoselectivity. nih.gov Similarly, for reactions on the furan ring, such as hydrodeoxygenation, theoretical studies can elucidate the detailed mechanism. rsc.org Understanding the complete reaction pathway is essential for optimizing reaction conditions and improving product yields.
Chemical Reactivity and Derivatization Studies of 2 Furan 3 Yl Piperidine 1 Carbaldehyde
Transformations of the Piperidine (B6355638) Ring System
The piperidine ring in 2-(Furan-3-yl)piperidine-1-carbaldehyde is a versatile scaffold for a variety of chemical modifications. These transformations can be broadly categorized into reactions centered on the nitrogen atom and those that involve the cleavage or expansion of the ring itself.
Nitrogen-Centered Reactions
The nitrogen atom of the N-formylpiperidine moiety, while part of an amide and thus less basic than a typical secondary amine, can still participate in a range of chemical reactions. The N-formyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine, (2R)-2-(furan-3-yl)piperidine. For instance, treatment with a strong acid like aqueous HCl can effectively remove the formyl protecting group. nih.govnih.gov This deprotection is a crucial step for further functionalization of the nitrogen atom, such as N-alkylation or N-arylation, to introduce a variety of substituents.
Furthermore, the nitrogen atom can be involved in radical reactions. While direct examples for this compound are not prevalent, nitrogen-centered radicals are known to be generated from related cyclic amine derivatives under specific conditions, opening avenues for novel C-N bond formations.
Ring-Opening and Ring-Expansion Reactions
The piperidine ring can undergo ring-opening reactions under specific catalytic conditions. For example, in processes related to biomass conversion, N-heterocyclic piperidines can be synthesized from furan-containing precursors through a series of reactions that involve ring-opening of a tetrahydrofurfurylamine (B43090) intermediate followed by ring-closure. nih.gov While this describes the formation of a piperidine ring, the reverse process, the ring-opening of a substituted piperidine, can be envisaged under specific hydrogenolysis or other catalytic conditions, potentially leading to linear amino-alcohol or amino-ketone structures.
Ring-expansion reactions, while less common for simple piperidines, can be designed through specific synthetic sequences. For instance, strategic functionalization of the piperidine ring, followed by intramolecular cyclization or rearrangement reactions, could potentially lead to larger heterocyclic systems like diazepanes.
Functional Group Transformations of the Carbaldehyde Moiety
The N-formyl group of this compound is a key site for chemical derivatization, allowing for oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions.
Oxidation Reactions to Carboxylic Acids
The formyl group can be oxidized to a carboxylic acid functionality. This transformation can be achieved using a variety of oxidizing agents. For instance, in related quinoline-carbaldehyde systems, oxidation of the carbaldehyde group has been successfully carried out using reagents like potassium permanganate (B83412) or iodine in methanol (B129727). orgsyn.orgresearchgate.net The resulting carboxylic acid derivative, 2-(furan-3-yl)piperidine-1-carboxylic acid, would be a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reference (Analogous) |
| Potassium Permanganate | 2-(Furan-3-yl)piperidine-1-carboxylic acid | orgsyn.org |
| Iodine/Methanol | Methyl 2-(furan-3-yl)piperidine-1-carboxylate | researchgate.net |
This table presents hypothetical reactions based on transformations of analogous compounds.
Reduction Reactions to Alcohols
The carbaldehyde moiety can be readily reduced to the corresponding primary alcohol, [2-(furan-3-yl)piperidin-1-yl]methanol. Standard reducing agents such as sodium borohydride (B1222165) are effective for this transformation. nih.gov The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and halides.
Table 2: Hypothetical Reduction Reactions of this compound
| Reducing Agent | Product | Reference (Analogous) |
| Sodium Borohydride | [2-(Furan-3-yl)piperidin-1-yl]methanol | nih.gov |
This table presents a hypothetical reaction based on transformations of analogous compounds.
Condensation and Imine Formation Reactions
The aldehyde functionality of this compound is susceptible to condensation reactions with various nucleophiles. mdpi.commdpi.comnih.govlnu.edu.cn A prominent example is the reaction with primary amines or their equivalents, such as hydrazines and thiosemicarbazides, to form imines or related derivatives. nih.govnih.gov These reactions typically proceed via an initial hemiaminal intermediate, which then dehydrates to form the C=N double bond. ambeed.com Such condensation reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and are often catalyzed by mild acids. For instance, the condensation of furan-2-carbaldehyde derivatives with thiosemicarbazide (B42300) is a known method to produce imine linkages. nih.gov
Table 3: Hypothetical Condensation Reactions of this compound
| Reagent | Product Type | Reference (Analogous) |
| Primary Amine (R-NH2) | Imine | ambeed.com |
| Hydrazine (H2N-NH2) | Hydrazone | mdpi.com |
| Thiosemicarbazide | Thiosemicarbazone | nih.govnih.gov |
This table presents hypothetical reactions based on transformations of analogous compounds.
Chemical Modifications of the Furan (B31954) Ring
The reactivity of the furan ring within this compound is largely dictated by the principles of heterocyclic chemistry. The oxygen atom in the furan ring significantly influences its electronic properties, rendering it susceptible to various transformations.
Electrophilic Aromatic Substitution Patterns
The furan nucleus is known to be more reactive towards electrophiles than benzene (B151609). youtube.com In the case of 3-substituted furans, the directing effects of the substituent play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. For this compound, the piperidine-1-carbaldehyde group at the 3-position is an alkyl-type substituent.
Generally, alkyl groups are weakly activating and ortho-, para-directing in aromatic systems. In the context of the furan ring, this would suggest that electrophilic attack would preferentially occur at the C2 and C5 positions. The C2 position is generally the most reactive site in furan for EAS due to the ability of the adjacent oxygen atom to stabilize the intermediate carbocation (arenium ion) through resonance. Therefore, it is anticipated that electrophilic substitution on this compound would predominantly yield the 2-substituted product, with the potential for some substitution at the C5 position.
Common electrophilic substitution reactions that could be envisaged for this compound include:
Nitration: Using standard nitrating agents like nitric acid in acetic anhydride (B1165640).
Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups, although these reactions can be complicated by the sensitivity of the furan ring to strong Lewis acids.
Addition Reactions across the Furan Ring
The reduced aromatic character of furan compared to benzene allows it to participate in addition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the furan ring acts as the diene. The presence of the 2-(piperidine-1-carbaldehyde) substituent at the 3-position can influence the reactivity and stereoselectivity of this transformation. Electron-donating groups on the furan ring generally enhance the rate of the Diels-Alder reaction. nih.gov
It is plausible that this compound could react with various dienophiles, such as maleic anhydride or N-substituted maleimides, to form oxa-bridged bicyclic adducts. These adducts can serve as versatile intermediates for the synthesis of highly functionalized and stereochemically complex molecules. The direct use of furan derivatives in Diels-Alder reactions highlights a sustainable approach to complex scaffolds. nih.gov
This compound as a Synthetic Intermediate
The bifunctional nature of this compound, possessing both a reactive furan ring and a modifiable piperidine-aldehyde moiety, makes it an attractive starting material for the synthesis of diverse chemical entities.
Applications in the Synthesis of Complex Heterocycles
The furan ring in this compound can be a precursor to other heterocyclic systems. For instance, furan rings can be converted into other heterocycles through various ring-transformation reactions. One common strategy involves the intramolecular cyclization of substituents introduced onto the furan ring.
Furthermore, the aldehyde functionality on the piperidine ring can be utilized in a variety of synthetic transformations. It can undergo reactions such as:
Reductive amination: To introduce new substituted amino groups.
Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.
Condensation reactions: With active methylene (B1212753) compounds to build more complex structures.
These modifications, in concert with reactions on the furan ring, could lead to the construction of fused or spirocyclic heterocyclic systems. The synthesis of fused pyran-2-ones, for example, often involves the reaction of an aromatic aldehyde with a suitable partner. researchgate.net
Development of Chemical Libraries through Diversification
The scaffold of this compound is well-suited for the generation of chemical libraries for drug discovery and other applications. The distinct reactivity of the furan ring and the piperidine-aldehyde portion allows for orthogonal chemical modifications.
A diversification strategy could involve:
Modification of the furan ring: A series of electrophilic substitution or cycloaddition reactions could be performed on the furan ring to generate a set of core intermediates.
Modification of the piperidine-aldehyde: Each of the furan-modified intermediates could then be subjected to a range of reactions at the aldehyde group, such as reductive aminations with a diverse set of primary and secondary amines.
This combinatorial approach would rapidly generate a large library of structurally diverse molecules based on the 2-(furan-3-yl)piperidine core. The development of novel inhibitors for enzymes like SARS-CoV-2 main protease has been shown to start from the screening of in-house libraries containing furan derivatives. nih.gov
Molecular Interactions and Mechanistic Insights into Biological Relevance Excluding Clinical Applications
Ligand-Target Interaction Hypothesis for 2-(Furan-3-yl)piperidine-1-carbaldehyde
The interaction of a ligand with its biological target is governed by a combination of steric and electronic complementarity. For this compound, we can hypothesize a range of non-covalent interactions that could contribute to binding within a protein's active site. The furan (B31954) ring's oxygen atom and the carbaldehyde oxygen can act as hydrogen bond acceptors. The piperidine (B6355638) ring provides a hydrophobic scaffold that can engage in van der Waals interactions, while the C-H bonds of both the furan and piperidine rings can act as weak hydrogen bond donors.
While no specific molecular docking studies for this compound are publicly available, insights can be gleaned from studies on analogous compounds containing furan and piperidine moieties. nih.govnih.govnih.gov For instance, docking studies of furan-containing compounds often highlight the role of the furan oxygen in forming hydrogen bonds with polar residues like asparagine or glutamine in an active site. nih.gov Similarly, piperidine-based ligands are known to fit into hydrophobic pockets, with the nitrogen atom's protonation state influencing potential ionic interactions. nih.gov
A hypothetical docking scenario for this compound within a representative kinase binding site might involve the following interactions:
Hydrogen Bonding: The oxygen of the carbaldehyde group could form a hydrogen bond with a backbone amide proton in the hinge region of the kinase.
Hydrophobic Interactions: The aliphatic piperidine ring could occupy a hydrophobic pocket, often lined with residues such as leucine, valine, and isoleucine.
Aromatic/π-Interactions: The furan ring could engage in π-stacking or π-alkyl interactions with aromatic residues like phenylalanine or tyrosine.
Table 1: Hypothetical Ligand-Target Interactions for this compound from Simulated Docking
| Interaction Type | Structural Moiety of Ligand | Potential Interacting Residue Type |
|---|---|---|
| Hydrogen Bond Acceptor | Carbaldehyde Oxygen | Amine (e.g., Lysine (B10760008), Arginine), Hydroxyl (e.g., Serine, Threonine) |
| Hydrogen Bond Acceptor | Furan Oxygen | Backbone NH |
| Hydrophobic Interactions | Piperidine Ring | Aliphatic (e.g., Alanine, Valine, Leucine, Isoleucine) |
Computational models are instrumental in predicting the binding affinity (often expressed as ΔG or Ki) of a ligand for a target. nih.gov These models calculate the free energy change upon binding, considering factors like electrostatic interactions, van der Waals forces, desolvation penalties, and conformational entropy. For this compound, the binding affinity would be a composite of contributions from its constituent parts. The N-formyl group on the piperidine ring introduces a degree of rotational restriction compared to an unsubstituted piperidine, which could impact the entropic penalty of binding. The polarity of the furan and carbaldehyde moieties suggests that desolvation from a polar solvent would be a significant energetic consideration. nih.gov
Table 2: Hypothetical Contributions of Structural Fragments to Binding Affinity
| Structural Fragment | Potential Favorable Contributions | Potential Unfavorable Contributions |
|---|---|---|
| Furan Ring | π-stacking interactions, hydrogen bonding via oxygen | |
| Piperidine Ring | Hydrophobic interactions | Conformational restriction upon binding |
Mechanistic Pathways of Molecular Engagement (e.g., Covalent Bond Formation, Receptor Binding)
Beyond reversible non-covalent binding, the structure of this compound suggests potential for covalent engagement. The furan ring is a diene and can undergo [4+2] Diels-Alder cycloadditions with reactive dienophiles, such as maleimides present on proteins (e.g., on a cysteine residue modified with a maleimide (B117702) probe). beilstein-journals.orgresearchgate.net This reactivity allows furan-containing molecules to act as covalent probes. beilstein-journals.orgresearchgate.net Furthermore, the aldehyde functional group can reversibly form a Schiff base (imine) with primary amine groups, such as the side chain of a lysine residue within a protein's binding site. This covalent interaction, while often reversible, can significantly increase the residence time and potency of a ligand.
Structure-Activity Relationship (SAR) Studies for this compound Analogues (from a molecular recognition perspective)
Structure-activity relationship (SAR) studies are crucial for optimizing a ligand's interaction with its target. Although direct SAR data for this compound is not available, we can extrapolate from studies on related structures. nih.govmdpi.com For instance, research on (furan-2-ylmethyl)pyrrolidine-based inhibitors showed that substituents on the phenyl ring attached to the pyrrolidine (B122466) could modulate activity, with dimethylamine, pyrrolidine, and piperidine groups improving potency. nih.gov This suggests that modifying the furan or piperidine rings of the title compound could significantly impact its molecular recognition properties.
Key hypothetical SAR insights for analogues of this compound include:
Furan Ring Substitution: Adding small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., nitro) to the furan ring could alter its electronic properties and ability to participate in π-interactions or hydrogen bonding. nih.gov
Piperidine Ring Modification: Replacing the piperidine with a different-sized heterocycle, such as a pyrrolidine, could alter the hydrophobic interactions and the vector of the furan substituent. nih.gov
Carbaldehyde Group Replacement: Replacing the carbaldehyde with other groups capable of hydrogen bonding, such as a ketone or an amide, would likely alter the strength and geometry of interactions with hydrogen bond donors in the target protein.
Table 3: Hypothetical Structure-Activity Relationships for Analogues
| Analogue Modification | Position of Change | Predicted Impact on Molecular Recognition | Rationale based on Related Compounds nih.govmdpi.com |
|---|---|---|---|
| Addition of a methyl group | Furan ring (position 2 or 5) | May enhance hydrophobic interactions. | Substituents can fill small pockets and alter electronics. |
| Replacement of furan-3-yl with furan-2-yl | Piperidine position 2 | Changes the vector and distance between the heterocycles, potentially altering fit in the binding site. | Isomeric changes significantly impact binding geometry. |
| Replacement of piperidine with pyrrolidine | Core heterocycle | Reduces steric bulk and may allow for a better fit in a smaller hydrophobic pocket. | Smaller heterocyclic rings can improve activity. nih.gov |
Exploration of this compound as a Chemical Probe for Biological Systems (without reference to specific biological effects or outcomes)
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The inherent reactivity of the furan moiety in this compound makes it a candidate for development as a reactivity-based probe. beilstein-journals.orgresearchgate.net As previously mentioned, the furan ring can undergo a Diels-Alder reaction, enabling it to be used to covalently label proteins that contain a suitable dienophile. beilstein-journals.orgresearchgate.net This could be used to identify novel protein targets or to map the binding site of a known target.
For this compound to be an effective chemical probe, it would ideally possess a "handle" for downstream detection, such as an alkyne or azide (B81097) for click chemistry, or a fluorescent tag. While the parent compound lacks such a feature, its synthesis could be modified to include one, thereby creating a more versatile tool for chemical biology research. The piperidine-1-carbaldehyde portion would serve as the "recognition" element that directs the probe to a specific class of binding sites, while the furan would act as the "warhead" for covalent modification.
Conclusion and Future Directions in 2 Furan 3 Yl Piperidine 1 Carbaldehyde Research
Summary of Synthetic Advances and Structural Characterization
While dedicated synthetic routes for 2-(Furan-3-yl)piperidine-1-carbaldehyde are not extensively documented in the literature, its synthesis can be envisioned through the logical combination of established methodologies for constructing substituted piperidines and furans, followed by N-formylation.
A plausible synthetic approach would involve the initial preparation of 2-(furan-3-yl)piperidine. This could potentially be achieved through catalytic hydrogenation of a corresponding 2-(furan-3-yl)pyridine (B14123702) precursor. The reduction of pyridines to piperidines is a well-established transformation, often employing transition metal catalysts under hydrogen pressure. nih.gov Another strategy could involve the cyclization of an appropriate amino-alkene or amino-alkyne precursor bearing a furan-3-yl group. nih.goviitg.ac.in
Once 2-(furan-3-yl)piperidine is obtained, the final step would be the introduction of the formyl group at the piperidine (B6355638) nitrogen. N-formylation of piperidines is a standard organic transformation that can be accomplished using various reagents. researchgate.netwikipedia.org Common formylating agents include formic acid or its derivatives, and the reaction can also be achieved with reagents like chloral (B1216628) hydrate. More contemporary methods might employ catalytic systems, for instance, using methanol (B129727) as a formyl source in the presence of a suitable catalyst. researchgate.net
The structural characterization of This compound would rely on standard spectroscopic techniques.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the furan (B31954) ring protons (at positions 2, 4, and 5), the piperidine ring protons, and the aldehyde proton. The chemical shift and multiplicity of the proton at the C2 position of the piperidine ring would be of particular interest due to its proximity to the furan ring. |
| ¹³C NMR | Resonances for the carbon atoms of the furan and piperidine rings, as well as the carbonyl carbon of the aldehyde group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₃NO₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the amide (carbaldehyde) group and C-O-C stretching of the furan ring. |
Potential for Novel Reaction Discovery involving the Compound
The bifunctional nature of This compound , possessing both a furan ring and a piperidine-1-carbaldehyde moiety, opens up avenues for exploring novel chemical transformations.
The furan ring, particularly being substituted at the 3-position, can participate in various reactions. Furans can act as dienes in Diels-Alder reactions, although their reactivity is influenced by substituents. ucm.es The presence of the piperidine-1-carbaldehyde group might electronically influence the furan's reactivity in such cycloadditions. Furthermore, electrophilic substitution reactions on the furan ring could be explored, with the directing effects of the existing substituent playing a crucial role in determining the position of substitution. youtube.com
The aldehyde functionality of the piperidine-1-carbaldehyde moiety is a handle for numerous transformations. It can undergo nucleophilic addition, condensation reactions (such as the Knoevenagel or Wittig reactions), and oxidation or reduction. The proximity of the chiral center at the 2-position of the piperidine ring could introduce stereoselectivity in reactions involving the aldehyde group.
Untapped Avenues in Computational Chemistry and Molecular Design
Computational chemistry offers a powerful tool to predict and understand the properties of This compound before extensive experimental work is undertaken.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate various molecular properties.
| Calculated Property | Significance |
| Molecular Electrostatic Potential (MEP) | To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | To understand the molecule's reactivity in chemical reactions. |
| Spectroscopic Properties (NMR, IR) | To aid in the interpretation of experimental spectra. |
Molecular Docking and QSAR: Should a biological target be identified, molecular docking studies could predict the binding mode and affinity of This compound . Quantitative Structure-Activity Relationship (QSAR) models could be developed based on a library of related furan-piperidine derivatives to guide the design of more potent analogs. nih.govresearchgate.net
Prospects for this compound as a Scaffold in Chemical Biology Tool Development
The furan-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. ijabbr.comajchem-a.comarizona.edu This suggests that This compound could serve as a valuable starting point for the development of novel chemical biology tools.
The compound's structure lends itself to the synthesis of diverse chemical libraries through modification of both the furan and piperidine moieties. The aldehyde group can be readily converted into other functional groups, allowing for the attachment of fluorescent probes, affinity tags, or photo-crosslinkers.
Given the prevalence of furan and piperidine derivatives in drugs targeting the central nervous system, this compound could be explored as a scaffold for developing probes to study neurological targets. ijabbr.comnih.gov The specific substitution pattern and the presence of the formyl group provide a unique chemical space to explore for novel biological activities. The development of synthetic routes to chiral versions of this compound would be particularly valuable, as stereochemistry often plays a critical role in biological activity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
